Dexchlorpheniramine
Overview
Description
Dexchlorpheniramine is an antihistamine with anticholinergic properties used to treat allergic conditions such as hay fever or urticaria. It is the pharmacologically active dextrorotatory isomer of chlorpheniramine . This compound came into medical use in 1959 and was patented in 1962 .
Mechanism of Action
Target of Action
Dexchlorpheniramine primarily targets H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors are involved in allergic reactions and are activated by histamine, a compound released by the body during an allergic response .
Mode of Action
This compound acts as a competitive antagonist at H1-receptor sites . It competes with histamine for these receptor sites, effectively blocking histamine from binding and activating the receptors . This action disrupts histamine signaling, preventing the typical symptoms of an allergic reaction .
Biochemical Pathways
In allergic reactions, an allergen binds to IgE antibodies on mast cells and basophils. This triggers a series of events that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine can react with local or widespread tissues through histamine receptors, causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking H1-receptors, this compound interrupts this pathway and alleviates these symptoms .
Pharmacokinetics
This compound is well absorbed following oral administration, but only 25–45% of a single oral dose reaches the systemic circulation as unchanged drug . The time to peak concentration is approximately 3 hours, and the elimination half-life is between 20 to 30 hours . This means that the drug has a relatively long duration of action, allowing for less frequent dosing .
Result of Action
The molecular and cellular effects of this compound’s action result in the alleviation of allergic symptoms. By blocking H1-receptors, this compound prevents histamine from causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . This results in effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Biochemical Analysis
Biochemical Properties
Dexchlorpheniramine is an antagonist of the histamine H1 receptor . It competes with histamine for cell receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . A study found that this compound had a Ki value of 20 to 30 μM for the muscarinic acetylcholine receptors using rat brain tissue .
Cellular Effects
This compound disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition disrupts histamine signaling, thereby alleviating the symptoms of allergic reactions .
Temporal Effects in Laboratory Settings
The half-life elimination is between 20 to 30 hours , indicating its stability in the body over time.
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, general guidelines for antihistamine dosages in animals suggest careful dosage based on weight . Overdose can lead to symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures .
Metabolic Pathways
This compound undergoes hepatic metabolism. The major metabolism is by CYP 2D6 and minor metabolism by 3A4, 2C11, and 2B1 .
Transport and Distribution
Given its ability to compete with histamine for receptor sites on various cells, it can be inferred that it is distributed across various tissues where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that it localizes to areas where histamine H1 receptors are present, which includes the cell membrane of effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Preparation Methods
Dexchlorpheniramine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of di-μ-chloro-bis [bis (cyclo-octene)rhodium], ®- (+)- (4,4’-bi-1,3-benzodioxole)-5,5’-diylbis (di (3,5-dimethylphenyl)phosphine), and potassium hydroxide in tetrahydrofuran and water under an inert atmosphere . Industrial production methods often involve the preparation of this compound maleate, which is achieved by adjusting the pH with sodium hydroxide and cooling .
Chemical Reactions Analysis
Dexchlorpheniramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dexchlorpheniramine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of spectrophotometric and chromatographic methods
Biology: It is studied for its effects on histamine receptors and its role in allergic reactions.
Industry: It is used in the formulation of various pharmaceutical products for the treatment of allergies.
Comparison with Similar Compounds
Dexchlorpheniramine is similar to other first-generation antihistamines such as chlorpheniramine and dexbrompheniramine. it is the S-enantiomer of chlorpheniramine, making it more pharmacologically active and potent . Compared to chlorpheniramine, this compound has a higher affinity for histamine receptors and is approximately twice as active .
Similar Compounds
- Chlorpheniramine
- Dexbrompheniramine
- Brompheniramine
This compound’s uniqueness lies in its higher potency and effectiveness in treating allergic conditions compared to its racemic mixture and other similar compounds .
Properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50180225 | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C @ 1.0 mm Hg /Racemate/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
25523-97-1 | |
Record name | (+)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexchlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexchlorpheniramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexchlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dexchlorpheniramine?
A1: this compound maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].
Q2: How does this compound impact allergic reactions?
A2: By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].
Q3: What is the molecular formula and weight of this compound maleate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound maleate.
Q4: Is there spectroscopic data available for this compound in these research articles?
A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for this compound [, , , ].
Q5: What is known about the stability of this compound under various conditions?
A5: One study explored the stability of this compound maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].
Q6: Are there specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?
A6: Research indicates that formulating this compound maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].
Q7: What are the pharmacokinetic parameters of this compound?
A7: A study examining the pharmacokinetics of this compound maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].
Q8: What are the known adverse effects associated with this compound?
A8: A common adverse effect associated with this compound is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].
Q9: Are there any reported cases of hypersensitivity reactions to this compound?
A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of this compound, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and this compound, although further investigation is needed to confirm this interaction [].
Q10: Which analytical techniques have been employed to quantify this compound in biological samples?
A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify this compound in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.
Q11: Are there any validated analytical methods for analyzing this compound in pharmaceutical formulations?
A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, this compound maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].
Q12: Does this compound interact with alcohol?
A12: Combining this compound with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].
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